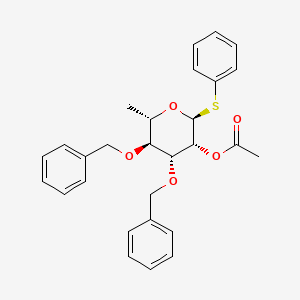
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It is known for its unique blend of reactivity and stability, making it a valuable asset in chemical research and development . This compound is often used in various scientific applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2,6-dichloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2,6-diaminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2,6-dichloropyrimidin-4-yl)acetic acid .
Aplicaciones Científicas De Investigación
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile can be compared with other similar compounds, such as:
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: Similar in structure but differs in the position of chlorine atoms on the pyrimidine ring.
2-(2,6-Dichloropyrimidin-4-yl)acetic acid: An oxidized form of the compound with different chemical properties and applications.
2-(2,6-Diaminopyrimidin-4-yl)acetonitrile: A derivative formed by nucleophilic substitution of chlorine atoms with amino groups
These comparisons highlight the unique reactivity and stability of this compound, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C6H3Cl2N3 |
|---|---|
Peso molecular |
188.01 g/mol |
Nombre IUPAC |
2-(2,6-dichloropyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-3-4(1-2-9)10-6(8)11-5/h3H,1H2 |
Clave InChI |
CKBZUEKGUBPTEU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)





![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)

![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
